3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a complex organic compound with a molecular formula of C19H19N3OS . This compound features a unique structure that includes an imidazoquinazolinone core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazoquinazolinone derivatives, which share a similar core structure but differ in their substituents. Examples include:
- 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-4(1H)-one
- 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-6(1H)-one .
Uniqueness
What sets 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one apart is its specific substitution pattern, which can confer unique biological activities and chemical properties.
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-7-8-17(13(2)9-12)24-11-14-10-20-19-21-16-6-4-3-5-15(16)18(23)22(14)19/h3-9,14H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQTMNIFALQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC2CNC3=NC4=CC=CC=C4C(=O)N23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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